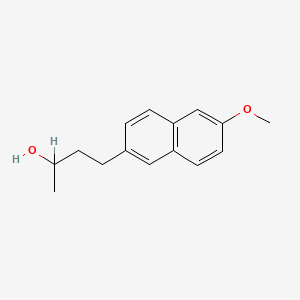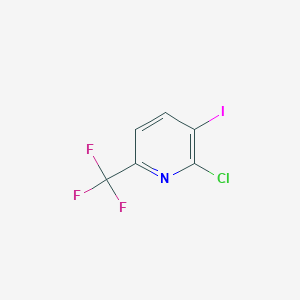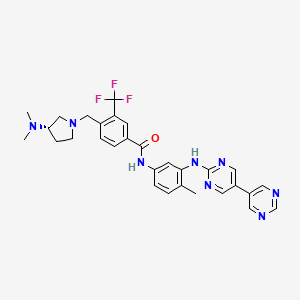
Lyn-IN-1
Overview
Description
Lyn-IN-1, also known as Bafetinib analog, is a potent and selective dual Bcr-Abl/Lyn inhibitor . It is extracted from patent WO2014169128A1 .
Chemical Reactions Analysis
Lyn-IN-1 is known to inhibit the Lyn tyrosine kinase, which is an important signaling intermediary . Lyn can mediate both positive and negative signaling processes within the same or different cellular contexts .
Physical And Chemical Properties Analysis
Lyn-IN-1 has a molecular weight of 576.62 . It is a solid substance . Its solubility in DMSO is 50 mg/mL .
Scientific Research Applications
Cancer Therapeutics: Chronic Myeloid Leukemia (CML)
Bafetinib (INNO-406) is a potent and selective dual inhibitor of Bcr-Abl and Lyn tyrosine kinases, which are critical in the pathogenesis of CML . It has shown efficacy in blocking the autophosphorylation of Bcr-Abl, a key step in the activation of this oncogenic protein. By inhibiting this pathway, Bafetinib has the potential to suppress tumor growth and provide a targeted therapy option for patients with CML.
Prostate Cancer Treatment
Clinical trials have explored the use of Bafetinib in hormone-refractory prostate cancer. A Phase II study evaluated the efficacy and safety of Bafetinib administered orally in subjects with this condition . The study aimed to determine the preliminary efficacy by measuring the objective response rate, including complete and partial responses as indicated by PSA levels .
Leukemia Cell Apoptosis
Research has demonstrated that Bafetinib can induce cell death in Bcr-Abl positive leukemia cell lines through both caspase-mediated and caspase-independent mechanisms . This suggests its potential application in inducing apoptosis in leukemia cells, which is a desirable outcome in the treatment of various leukemias.
In Vivo Tumor Growth Inhibition
Bafetinib’s ability to inhibit tumor growth has been validated in murine tumor models . Its high potency and oral bioavailability make it a promising candidate for further development in cancer therapeutics, particularly for in vivo applications where systemic treatment is required.
Pharmacological Studies
With a well-defined chemical structure and known IC50 values for its target kinases, Bafetinib serves as an excellent compound for pharmacological studies . Researchers can investigate its pharmacodynamics, pharmacokinetics, and therapeutic index to optimize dosing and administration strategies for clinical applications.
Mechanism of Action
Target of Action
Bafetinib (INNO-406) is an orally active dual inhibitor of Bcr-Abl and Lyn tyrosine kinases . The primary targets of Bafetinib (INNO-406) are the Bcr-Abl and Lyn tyrosine kinases, which play crucial roles in the proliferation and survival of certain types of cancer cells .
Mode of Action
Bafetinib (INNO-406) interacts with its targets, Bcr-Abl and Lyn tyrosine kinases, by blocking their autophosphorylation . This inhibition disrupts the signaling pathways that promote cancer cell growth and survival .
Biochemical Pathways
Bafetinib (INNO-406) affects several biochemical pathways. It enhances the activity of several pro-apoptotic Bcl-2 homology (BH) 3-pure proteins (Bim, Bad, Bmf, and Bik) through intrinsic apoptotic pathways regulated by the Bcl-2 family . This leads to the induction of apoptosis in Ph+ leukemia cells .
Pharmacokinetics
It is known that bafetinib (inno-406) is orally bioavailable , suggesting that it can be absorbed in the gastrointestinal tract and distributed throughout the body.
Result of Action
The molecular and cellular effects of Bafetinib (INNO-406) action include the inhibition of the autophosphorylation of Bcr-Abl and Lyn tyrosine kinases , disruption of cancer cell signaling pathways , and induction of apoptosis in Ph+ leukemia cells . These effects contribute to its antitumor activity .
Future Directions
Lyn-IN-1 has potential therapeutic implications in various diseases. Lyn kinase has been found to be important for maintaining the leukemic phenotype of many different liquid cancers including acute myeloid leukaemia (AML), chronic myeloid leukaemia (CML) and B-cell lymphocytic leukaemia (BCLL) . Lyn is also expressed in some solid tumors and here too it is establishing itself as a potential therapeutic target for prostate, glioblastoma, colon and more aggressive subtypes of breast cancer . Further studies should address whether new protein products may result from this fusion, as well as the biological function of these new products in disease occurrence and progression .
properties
IUPAC Name |
4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(5-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31F3N8O/c1-19-4-7-24(11-27(19)39-29-36-14-23(15-37-29)22-12-34-18-35-13-22)38-28(42)20-5-6-21(26(10-20)30(31,32)33)16-41-9-8-25(17-41)40(2)3/h4-7,10-15,18,25H,8-9,16-17H2,1-3H3,(H,38,42)(H,36,37,39)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPBZHLJXQAQON-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCC(C3)N(C)C)C(F)(F)F)NC4=NC=C(C=N4)C5=CN=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CC[C@@H](C3)N(C)C)C(F)(F)F)NC4=NC=C(C=N4)C5=CN=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31F3N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




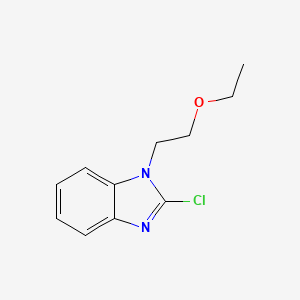


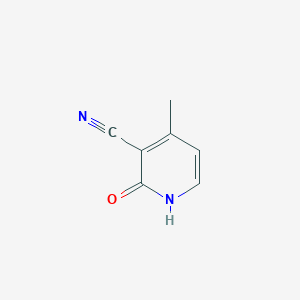
![3-[Methyl(pentyl)amino]propanenitrile](/img/structure/B1589632.png)




